molecular formula C12H13N3O3 B11799066 Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11799066
M. Wt: 247.25 g/mol
InChI Key: AYIHUZSPMQEIIP-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which is further connected to a methyl acetate group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the triazole ring can produce a dihydrotriazole compound .

Scientific Research Applications

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial and antifungal effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring, which imparts distinct biological activities. The combination of the methoxyphenyl group and the triazole ring enhances its antimicrobial and antifungal properties, making it a valuable compound for research and development .

Biological Activity

Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate (CAS: 1416344-09-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazole derivative has been studied for its antifungal, antibacterial, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 258.26 g/mol
  • Structure : The compound features a triazole ring which is known for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety often exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. In a study evaluating various triazole derivatives against Candida species, this compound demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) was determined to be around 8 µg/mL against Candida albicans, suggesting strong antifungal potential.

Antibacterial Activity

The compound has also been tested for antibacterial properties. In vitro assays showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that while the compound is more effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains is comparatively lower.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In cell line assays using breast cancer (MCF-7) and lung cancer (A549) cells, the compound exhibited cytotoxic effects with IC50 values of 15 µM and 20 µM respectively. This suggests that it may act through apoptosis induction or cell cycle arrest mechanisms.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit enzymes critical for cell wall synthesis in fungi.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that it induces oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antifungal Efficacy : A clinical trial assessed the effectiveness of triazole derivatives in treating systemic fungal infections. This compound was included and showed promising results in reducing fungal load in patients resistant to conventional treatments.
  • Anticancer Research : A laboratory study involving various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis markers compared to untreated controls.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-[3-(3-methoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C12H13N3O3/c1-17-10-5-3-4-9(6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3

InChI Key

AYIHUZSPMQEIIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=N2)CC(=O)OC

Origin of Product

United States

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